![molecular formula C8H6N2O B1370485 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 728034-12-6](/img/structure/B1370485.png)
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Vue d'ensemble
Description
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system with an aldehyde functional group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules .
Méthodes De Préparation
The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, modifications of the Madelung and Fischer syntheses of indoles have been employed to prepare various substituted derivatives of 1H-pyrrolo[2,3-b]pyridine . Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Nucleophilic Additions to the Aldehyde Group
The aldehyde functionality undergoes condensation reactions with amines and other nucleophiles:
-
Schiff Base Formation : Reacts with primary amines under acidic conditions to form imines. This is exploited in synthesizing bioactive derivatives targeting kinase pathways .
-
Bicyclic Scaffold Incorporation : Combines with indanone or tetralone derivatives in HCl/methanol to generate fused polycyclic systems via acid-catalyzed cyclization .
Reduction Reactions
The aldehyde group is selectively reduced to primary alcohols or methylene groups:
-
Triethylsilane/TFA System : Converts aldehyde to -CH₂- under reflux (46–80% yield), preserving the pyrrolopyridine core .
-
NaBH₄/MeOH : Reduces aldehyde to hydroxymethyl derivatives for further functionalization .
Cross-Coupling Reactions
The electron-deficient pyrrolopyridine ring facilitates metal-catalyzed couplings:
Sonogashira Coupling
-
Reacts with terminal alkynes (e.g., ethynylpyrazoles) using Pd(PPh₃)₄/CuI to form 4-alkynyl derivatives (45–60% yield) .
-
Used to introduce aryl/heteroaryl groups at position 5 for FGFR inhibition .
Buchwald-Hartwig Amination
-
Substitutes halogenated analogs (e.g., 4-chloro derivatives) with anilines under Pd catalysis to form 4-amino-pyrrolopyridines .
Electrophilic Aromatic Substitution
The pyrrolopyridine core undergoes regioselective functionalization:
-
Nitration : Occurs at position 3 with HNO₃/H₂SO₄, leaving the aldehyde intact .
-
Halogenation : Bromine in acetic acid substitutes position 3, enabling Suzuki-Miyaura couplings .
Position | Electrophile | Conditions | Product |
---|---|---|---|
C-3 | NO₂⁺ | HNO₃, H₂SO₄, 0°C | 3-Nitro derivative |
C-3 | Br₂ | AcOH, 25°C | 3-Bromo derivative |
Cyclization Reactions
The aldehyde participates in intramolecular cyclizations:
-
Mannich Reaction : With secondary amines and ketones to form tricyclic systems .
-
Heterocycle Formation : Condenses with thioureas or hydrazines to yield thiazole/pyrazole-fused derivatives .
Biological Activity Correlations
Structural modifications significantly impact pharmacological profiles:
Modification | Biological Effect | Target |
---|---|---|
4-Carbaldehyde → 4-(3,5-Dimethoxyphenyl) | FGFR1 IC₅₀ = 7 nM | FGFR1 kinase |
Aldehyde → Hydroxymethyl | Reduced cytotoxicity | HNE inhibition |
Stability and Reactivity Trends
-
pH Sensitivity : The aldehyde oxidizes to carboxylic acids under basic conditions but remains stable in acidic media .
-
Thermal Stability : Decomposes above 200°C, limiting high-temperature applications .
This compound's versatility in forming covalent bonds and undergoing regioselective substitutions makes it invaluable in medicinal chemistry, particularly for developing kinase inhibitors and heterocyclic therapeutics .
Applications De Recherche Scientifique
Cancer Therapy
The compound has been extensively studied for its potential as an anti-cancer agent. Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde exhibit significant activity against FGFRs. For instance, a study demonstrated that one derivative, referred to as compound 4h, showed potent inhibitory activity against FGFR1, 2, and 3 with IC50 values of 7 nM, 9 nM, and 25 nM respectively . This compound also inhibited the proliferation of breast cancer cell lines (e.g., 4T1) and induced apoptosis, highlighting its potential as a therapeutic agent in cancer treatment.
Table 1: Biological Activity of Selected Derivatives
Compound | FGFR Inhibition (IC50) | Cancer Cell Line | Effect |
---|---|---|---|
4h | FGFR1: 7 nM | 4T1 | Inhibits proliferation and induces apoptosis |
X | FGFR2: 9 nM | - | - |
Y | FGFR3: 25 nM | - | - |
Kinase Inhibition
Another significant application of this compound is in the inhibition of specific kinases such as SGK-1 (serum/glucocorticoid-regulated kinase 1). SGK-1 plays a crucial role in various physiological processes including electrolyte balance and cell proliferation. Compounds derived from this scaffold have been shown to inhibit SGK-1 activity effectively, suggesting their potential use in treating renal and cardiovascular diseases associated with SGK-1 dysregulation .
Table 2: Kinase Inhibition Studies
Compound | Target Kinase | Inhibition Activity |
---|---|---|
Compound A | SGK-1 | Effective |
Compound B | - | - |
Case Study 1: FGFR Inhibition
A research team synthesized a series of derivatives based on the pyrrolo[2,3-b]pyridine scaffold. Among these, compound 4h was highlighted for its ability to inhibit FGFR signaling pathways effectively. The study reported that this compound not only inhibited cell proliferation but also significantly reduced migration and invasion capabilities of cancer cells . This positions it as a promising lead compound for further development in targeted cancer therapies.
Case Study 2: SGK-1 Kinase Inhibition
In another study focusing on SGK-1 inhibition, researchers identified several derivatives that displayed potent inhibitory effects on the kinase activity associated with renal diseases. The findings suggest that these compounds could be developed into therapeutic agents for conditions mediated by SGK-1 dysregulation .
Mécanisme D'action
The biological activity of 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is primarily attributed to its ability to inhibit fibroblast growth factor receptors. These receptors play a crucial role in signal transduction pathways that regulate cell growth, differentiation, and survival. By binding to the receptor’s active site, the compound prevents the activation of downstream signaling pathways, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde can be compared with other similar compounds, such as:
5-Fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde: This compound features a fluorine atom at the 5-position, which can influence its chemical reactivity and biological activity.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share the same core structure but differ in their substituents, which can significantly impact their pharmacological properties.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a lead compound for developing new therapeutic agents targeting fibroblast growth factor receptors.
Activité Biologique
1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde is a compound of significant interest due to its biological activities, particularly its role as an inhibitor of fibroblast growth factor receptors (FGFRs). This article explores its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.
The primary biological activity of this compound is its interaction with FGFRs. FGFRs are receptor tyrosine kinases that play crucial roles in various cellular processes, including cell proliferation, migration, and differentiation. The compound acts by inhibiting the FGFR signaling pathway, which is often aberrantly activated in various tumors. Specifically, it binds to the ATP-binding site of FGFRs, leading to the inhibition of downstream signaling pathways such as RAS–MEK–ERK and PI3K–Akt .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of breast cancer cell lines (e.g., 4T1 cells) and induces apoptosis. For instance, compound 4h from related studies exhibited IC50 values against FGFR1–4 ranging from 7 nM to 712 nM and significantly inhibited cell migration and invasion .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests high total clearance and low oral bioavailability. This profile indicates that while the compound may be effective in vitro, its therapeutic efficacy in vivo could be limited by its pharmacokinetic properties. Research indicates that modifications to the compound may enhance its bioavailability and stability.
Breast Cancer Models
In a notable study involving breast cancer models, researchers assessed the effects of this compound on tumor growth in vivo. The results indicated that at lower doses, the compound significantly reduced tumor size without causing notable toxicity. This suggests a favorable therapeutic window for further development as an anticancer agent .
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to evaluate the effects of various substitutions on the pyrrolo[2,3-b]pyridine scaffold. These studies revealed that specific modifications could enhance the selectivity and potency against FGFRs. For example, derivatives with particular aryl groups showed improved inhibitory activity against PDE4B while maintaining low toxicity profiles .
Table 1: Biological Activity Summary of this compound Derivatives
Compound | Target Receptor | IC50 (nM) | Effect on Cell Proliferation | Induces Apoptosis |
---|---|---|---|---|
4h | FGFR1 | 7 | Yes | Yes |
4h | FGFR2 | 9 | Yes | Yes |
4h | FGFR3 | 25 | Yes | Yes |
4h | FGFR4 | 712 | Yes | Yes |
Table 2: Pharmacokinetic Properties
Property | Value |
---|---|
Clearance | High |
Oral Bioavailability | Low |
Stability in Plasma | Moderate |
Propriétés
IUPAC Name |
1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-6-1-3-9-8-7(6)2-4-10-8/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPOMBHPYZJZNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40620882 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
728034-12-6 | |
Record name | 1H-Pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40620882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.